molecular formula C10H12N2O B1368377 (5-methoxy-1H-indol-3-yl)methanamine CAS No. 60523-82-2

(5-methoxy-1H-indol-3-yl)methanamine

Cat. No.: B1368377
CAS No.: 60523-82-2
M. Wt: 176.21 g/mol
InChI Key: CAHOMULUOHSWPI-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indol-3-yl)methanamine is an indole derivative characterized by a methoxy (-OCH₃) group at the 5-position of the indole ring and a methanamine (-CH₂NH₂) substituent at the 3-position (Figure 1). Its molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.22 g/mol. The compound is structurally related to tryptamines but differs in having a shorter methylamine chain instead of the ethylamine chain typical of tryptamines (e.g., serotonin, 5-MeO-DMT) .

Properties

IUPAC Name

(5-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHOMULUOHSWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563182
Record name 1-(5-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60523-82-2
Record name 1-(5-Methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-3-yl)methanamine, bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, contributing to its biological activity.

Biochemical Pathways

Indole derivatives have been found to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The broad-spectrum biological activities of indole derivatives suggest that the compound may have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

(5-methoxy-1H-indol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO activity, resulting in increased levels of monoamines such as serotonin and dopamine. Additionally, this compound can bind to serotonin receptors, influencing serotonin signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines. This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can enhance mood and cognitive function. Additionally, this compound can activate serotonin receptors, leading to the activation of downstream signaling pathways that regulate various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Long-term exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation. These changes can impact the efficacy of the compound in modulating cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and mood by increasing levels of monoamines such as serotonin and dopamine. At high doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the overstimulation of serotonin receptors and the accumulation of reactive metabolites.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by MAO, which converts it into its corresponding aldehyde and subsequently into its carboxylic acid. This compound can also undergo O-demethylation, resulting in the formation of 5-hydroxy-1H-indol-3-yl)methanamine. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall biological activity.

Biological Activity

(5-Methoxy-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family, characterized by a methoxy group at the 5-position and a methanamine group attached to the indole structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C10H12N2OC_{10}H_{12}N_{2}O, with a molecular weight of approximately 176.22 g/mol. The presence of the methoxy group enhances its solubility and reactivity, influencing its biological interactions.

Indole derivatives, including this compound, are known to interact with various biological targets. They typically exhibit:

  • Nucleophilic substitution : Due to the amino group.
  • Electrophilic aromatic substitution : Related to the indole moiety.

These interactions can lead to alterations in cellular processes, potentially affecting biochemical pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Similar compounds have shown significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.
    • For instance, derivatives based on the indole structure have been reported with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects of related indole compounds on human cell lines, indicating varying degrees of toxicity. Notably, some compounds demonstrated low toxicity while maintaining antimicrobial efficacy .
  • Enzyme Inhibition :
    • Indole derivatives are known to inhibit enzymes involved in inflammatory processes and cancer development, suggesting potential therapeutic applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various indole derivatives, including this compound. The findings revealed that compounds with halogen substitutions at specific positions exhibited enhanced activity against resistant bacterial strains. The optimal structural modifications were identified for maximizing efficacy while minimizing cytotoxicity .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the SAR of this compound analogs revealed that modifications at the methoxy position significantly affected binding affinity and biological activity. Compounds retaining the methoxy group at the 5-position showed superior interaction profiles compared to their counterparts .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
(1-Methyl-1H-indol-3-yl)methanamineMethyl group at the 1-positionDifferent pharmacological profileModerate antibacterial activity
(5-Hydroxyindole)Hydroxy group at the 5-positionIncreased solubilityEnhanced antifungal properties
(5-Bromoindole)Bromine substitution at the 5-positionEnhanced reactivity in electrophilic substitutionHigher potency against MRSA

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-methoxy-1H-indol-3-yl)methanamine and its derivatives. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. One study reported that certain derivatives exhibited IC50_{50} values as low as 0.34 µM against MCF-7 cells, indicating strong potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A study demonstrated that derivatives of this compound exhibited superior antibacterial potency compared to standard antibiotics like ampicillin, particularly against resistant strains such as MRSA and Pseudomonas aeruginosa. The most active compounds showed a higher degree of antifungal activity than conventional antifungals like bifonazole and ketoconazole .

Melatonin Receptor Ligands

This compound serves as a precursor for synthesizing melatonin receptor ligands. The structural similarity to melatonin allows it to interact with melatonin receptors, potentially leading to therapeutic applications in sleep disorders and circadian rhythm regulation .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation of various indole derivatives, researchers synthesized several compounds based on this compound. These compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

A systematic screening of this compound derivatives was conducted against a panel of bacterial and fungal pathogens. The results revealed that certain derivatives were significantly more effective than existing treatments, suggesting a promising avenue for developing new antimicrobial agents .

Data Tables

Application Activity Reference
AnticancerIC50_{50} values < 0.34 µM
AntimicrobialSuperior activity against MRSA
Melatonin ReceptorPotential ligand for melatonin receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share core indole motifs with substitutions that influence their pharmacological and chemical properties:

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
  • Molecular Formula : C₁₃H₁₈N₂O
  • Structure : Ethylamine chain (-CH₂CH₂N(CH₃)₂) with 5-methoxyindole.
  • Key Differences : Longer ethylamine chain and dimethylated amine vs. the methanamine group in the target compound.
  • Activity : Potent psychedelic and serotonin receptor agonist .
5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT)
  • Molecular Formula : C₁₆H₂₀N₂O
  • Structure : Ethylamine chain with N,N-diallyl substitution.
  • Key Differences : Bulky allyl groups on the amine enhance lipophilicity and alter receptor binding.
  • Activity : Psychoactive research chemical with milder effects than 5-MeO-DMT .
N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine
  • Molecular Formula : C₁₉H₂₂N₂O₂
  • Structure : Ethylamine chain substituted with a 4-methoxybenzyl group.
  • Key Differences : Increased steric bulk may reduce blood-brain barrier permeability compared to the target compound .
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine
  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Structure: Methanamine group with dimethylamine and a nitro (-NO₂) substituent at position 5.

Pharmacological and Functional Implications

  • Chain Length : Ethylamine-based analogs (e.g., 5-MeO-DMT) exhibit stronger serotonin receptor agonism due to optimal spacing for receptor interaction, whereas methanamine derivatives may have reduced affinity .
  • Substituent Effects :
    • N-Alkylation (e.g., dimethyl, diallyl) modulates lipophilicity and metabolic stability. For example, 5-MeO-DALT’s diallyl groups prolong half-life compared to unsubstituted amines .
    • Aromatic substitutions (e.g., 4-methoxybenzyl in ) can enhance selectivity for specific receptor subtypes .
  • Indole Modifications : Methylation at position 1 () or nitro substitution () significantly alters electronic properties, impacting binding kinetics .

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Molecular Formula Indole Substituents Amine Substituents Chain Length Key Pharmacological Activity
(5-Methoxy-1H-indol-3-yl)methanamine C₁₀H₁₂N₂O 5-OCH₃ -CH₂NH₂ Methanamine Limited data; structural analog
5-MeO-DMT C₁₃H₁₈N₂O 5-OCH₃ -CH₂CH₂N(CH₃)₂ Ethylamine Serotonin receptor agonist
5-MeO-DALT C₁₆H₂₀N₂O 5-OCH₃ -CH₂CH₂N(CH₂CH=CH₂)₂ Ethylamine Psychoactive research chemical
N-(4-Methoxybenzyl)-...ethanamine () C₁₉H₂₂N₂O₂ 5-OCH₃ -CH₂CH₂N(CH₂C₆H₄OCH₃) Ethylamine Potential CNS activity
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine C₁₁H₁₃N₃O₂ 5-NO₂ -CH₂N(CH₃)₂ Methanamine Altered receptor binding

Research Findings and Trends

  • Dopamine Receptor Antagonists : Piperidine derivatives with (5-methoxyindol-3-yl)methyl groups () show high D2 receptor affinity, highlighting the role of indole positioning in neuropharmacology .
  • Synthetic Accessibility : Methanamine derivatives are often synthesized via reductive amination or Mannich reactions (), whereas ethylamine analogs require additional steps for chain elongation .
  • Toxicity and Permeability : Aroylhydrazine derivatives () with indole motifs demonstrate variable intestinal permeability, suggesting structure-dependent bioavailability .

Q & A

Q. What are the established synthetic routes for (5-methoxy-1H-indol-3-yl)methanamine, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves functionalizing indole precursors. A common approach starts with 5-methoxyindole, where the 3-position is modified via alkylation or reductive amination to introduce the methanamine group. Key steps include:

  • Alkylation : Reacting 5-methoxyindole with bromoacetonitrile under basic conditions, followed by reduction (e.g., LiAlH₄) to yield the primary amine.
  • Reductive Amination : Using formaldehyde or glyoxylic acid with a reducing agent (e.g., NaBH₃CN).

Critical parameters:

  • Temperature : Excess heat can lead to side reactions (e.g., polymerization).
  • Catalysts : Palladium or nickel catalysts improve reductive steps.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Yield optimization requires rigorous purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The 3-methanamine group shows characteristic shifts at δ 3.5–4.0 ppm (¹H) and δ 40–50 ppm (¹³C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₂N₂O: m/z 176.0950).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures. For example, monoclinic systems (space group P2₁/n) are common, with hydrogen-bonding networks stabilizing the lattice .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 280 nm) quantifies purity (>95% required for pharmacological studies).
  • Stability Tests : Accelerated degradation studies at 40°C/75% RH for 4 weeks assess hydrolytic stability.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
    Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the receptor binding profiles of this compound derivatives?

Methodological Answer:

  • Radioligand Binding Assays : Use tritiated serotonin (5-HT) analogs (e.g., [³H]-LSD) to screen for affinity at 5-HT₁A/₂A receptors.
  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors.
  • Structural Analogs : Compare with 5-MeO-DALT (a known 5-HT agonist) to infer structure-activity relationships (SAR) .

Q. What strategies are recommended for resolving contradictions in reported pharmacological data for this compound analogs?

Methodological Answer:

  • Assay Validation : Replicate studies under standardized conditions (pH, temperature, cell lines).
  • Purity Verification : Use LC-MS to confirm compound integrity across labs.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile divergent results from in vitro vs. in vivo studies .

Q. What computational approaches are validated for predicting the metabolic pathways of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with CYP450 enzymes (e.g., CYP2D6) using AutoDock Vina.
  • QSAR Models : Train algorithms on datasets of indole derivatives to predict phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • MD Simulations : Analyze binding stability in lipid bilayers to estimate blood-brain barrier permeability .

Q. How can SHELX software be optimized for crystallographic refinement of novel this compound derivatives?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.
  • Refinement Parameters : Adjust Uiso values for anisotropic displacement and apply TWIN/BASF commands for twinned crystals.
  • Validation Tools : Employ checkCIF to resolve geometric outliers (e.g., bond-length mismatches) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(5-methoxy-1H-indol-3-yl)methanamine
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(5-methoxy-1H-indol-3-yl)methanamine

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